2-(4-Methoxyphenyl)thiomorpholine hydrochloride
Description
2-(4-Methoxyphenyl)thiomorpholine hydrochloride (CAS: 1171237-79-8) is a thiomorpholine derivative featuring a 4-methoxyphenyl substituent at the 2-position of the heterocyclic ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and drug development. This compound is synthesized via nucleophilic aromatic substitution or transition metal-free N-arylation methods, as demonstrated in analogous thiomorpholine derivatives . It is commercially available in high purity (≥95%) for research applications, particularly in combinatorial chemistry and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
2-(4-methoxyphenyl)thiomorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRBYYFAVZPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590002 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171237-79-8 | |
| Record name | 2-(4-Methoxyphenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Significance of 2-(4-Methoxyphenyl)Thiomorpholine Hydrochloride
The compound features a thiomorpholine core—a six-membered ring with one sulfur and one nitrogen atom—substituted at the 2-position with a 4-methoxyphenyl group. This moiety is protonated as a hydrochloride salt, enhancing solubility for pharmacological applications. The 4-methoxyphenyl group contributes to electronic and steric effects that influence binding affinity, as demonstrated in potassium channel modulators.
Key Synthetic Strategies for Thiomorpholine Derivatives
Thiomorpholine Core Construction
The thiomorpholine ring is typically synthesized via two approaches:
Photochemical Thiol-Ene Cyclization
A continuous-flow method developed by Hone et al. (2022) enables efficient thiomorpholine synthesis from cysteamine hydrochloride and vinyl chloride. The process involves:
- Thiol-ene reaction : UV irradiation (365 nm) with 0.1–0.5 mol% 9-fluorenone catalyst at 4 M concentration, achieving quantitative conversion.
- Cyclization : Base-mediated ring closure using NaOH, followed by distillation to isolate thiomorpholine in 54% yield over two steps.
This method’s robustness was validated over 7-hour runs, demonstrating suitability for scale-up.
Diethanolamine Cyclization
A Chinese patent (CN105906582A) outlines an alternative route using diethanolamine:
- Acylation : Methanesulfonyl chloride reacts with diethanolamine to form a bis-mesylate intermediate.
- Cyclization : Sodium sulfide replaces oxygen with sulfur, forming thiomorpholine.
- Hydrolysis : Hydrobromic acid (40–60%) cleaves protecting groups, yielding thiomorpholine after vacuum distillation.
While yields are unspecified, this method emphasizes cost-effectiveness and industrial scalability.
Introducing the 4-Methoxyphenyl Group
Attaching the 4-methoxyphenyl substituent to thiomorpholine remains less documented. Analogy to KCNQ1 potassium channel activators suggests two potential strategies:
Nucleophilic Aromatic Substitution
Reaction of thiomorpholine with 4-fluoroanisole under basic conditions could displace fluoride. This method mirrors substitutions in thiazole derivatives but risks regioselectivity issues.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-bromoanisole and thiomorpholine offers superior regiocontrol. Similar approaches achieved 260 nM EC₅₀ in related compounds, though adaptation to thiomorpholine requires optimization.
Integrated Synthetic Routes for this compound
Combining core synthesis and substitution steps presents technical challenges. The following integrated approaches are proposed:
Sequential Thiol-Ene/Substitution Route
This route’s viability depends on optimizing Step 3, where competing side reactions may reduce yields.
Pre-functionalized Building Block Approach
Synthesizing 4-methoxyphenyl-containing precursors before cyclization could improve efficiency:
- Intermediate synthesis : 2-(4-Methoxyphenyl)ethanethiol prepared via thiol-ene reaction of 4-methoxyvinylbenzene.
- Cyclization : React with ethylene dichloride under high dilution to form thiomorpholine.
This method remains hypothetical but draws support from morpholine syntheses using pre-substituted diols.
Process Optimization and Scalability Considerations
Continuous vs. Batch Processing
Comparative analysis of synthesis methods:
Continuous flow offers advantages in safety (minimized intermediate handling) and reproducibility.
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structure enables enhanced drug efficacy and specificity, making it a valuable intermediate in drug formulation .
- Recent studies indicate its potential role in developing novel therapeutic agents aimed at treating conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .
Case Studies
- Research has demonstrated that derivatives of thiomorpholine compounds exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit certain enzymes involved in disease progression, suggesting a similar potential for this compound.
Biochemical Research
Receptor Interactions and Enzyme Inhibition
- This compound is employed in studies that explore its interactions with various biological receptors and enzymes. Understanding these interactions can provide insights into cellular mechanisms and identify potential therapeutic targets .
- Investigations into its binding affinities have revealed potential implications for cancer treatment, particularly regarding its effects on pathways involved in tumor development and progression.
Material Science
Development of Novel Materials
- This compound is used in the creation of advanced materials, particularly polymers with enhanced properties. These materials are beneficial for various industrial applications, including coatings and adhesives .
- The compound's unique thiomorpholine ring allows for the modification of polymer characteristics, potentially leading to improved mechanical and thermal properties.
Agricultural Chemistry
Agrochemical Formulation
- The compound finds applications in formulating agrochemicals aimed at improving crop protection products. Its ability to enhance the effectiveness of pesticides and fungicides against pests and diseases is particularly noteworthy .
- Research indicates that incorporating this compound into agrochemical formulations can lead to improved efficacy, thereby supporting sustainable agricultural practices.
Analytical Chemistry
Detection and Quantification Methods
- In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific compounds. This application aids researchers in quality control processes and environmental monitoring efforts .
- Its chemical properties facilitate the development of sensitive analytical techniques, which are crucial for ensuring compliance with safety regulations.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs of 2-(4-Methoxyphenyl)thiomorpholine hydrochloride, emphasizing substituent variations and their implications:
Physicochemical and Commercial Properties
Pharmacological and Functional Comparisons
- Electron-Donating vs. Withdrawing Groups: The 4-MeO group in the target compound donates electrons, enhancing resonance stability, whereas 4-NO₂ or 4-CF₃ substituents (in analogs) withdraw electrons, altering reactivity in electrophilic substitutions .
- Toxicology : While 2-(4-Methoxyphenyl)thiomorpholine HCl lacks detailed toxicological data, structurally related compounds like Thiophene fentanyl HCl carry significant safety warnings due to unstudied toxicity .
Biological Activity
Overview
2-(4-Methoxyphenyl)thiomorpholine hydrochloride is a thiomorpholine derivative characterized by the molecular formula C11H16ClNOS. This compound has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, leading to various biological effects, although the precise mechanisms remain to be fully elucidated.
Antimicrobial Properties
Studies have demonstrated that thiomorpholine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria . Although specific data on this compound is limited, its structural similarity to other active thiomorpholines suggests potential antimicrobial properties.
Anticancer Activity
Research into the anticancer effects of thiomorpholine derivatives has revealed promising results. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating pathways associated with cell death . The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy as an anticancer agent .
Study on Antimicrobial Activity
A study conducted by Ibrahim et al. (2010) synthesized various N-substituted thiomorpholine derivatives and evaluated their antimicrobial activities. While this compound was not directly tested, related compounds exhibited significant inhibition against several bacterial strains, suggesting a similar potential for this derivative.
Apoptotic Mechanisms in Cancer Cells
In a separate investigation, researchers explored the apoptotic effects of thiomorpholine derivatives on MCF-7 breast cancer cells. The study highlighted that certain modifications in the chemical structure could enhance apoptotic signaling pathways involving p53 and caspase-3 activation . This suggests that this compound may also influence these pathways, warranting further investigation.
Data Table: Comparative Analysis of Thiomorpholine Derivatives
| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 1171237-79-8 | Potential (similar compounds show activity) | Potential (based on structure) |
| 2-(3-Chlorophenyl)thiomorpholine hydrochloride | 1189499-17-9 | Significant against Gram-positive bacteria | Moderate |
| 2-(4-Fluorophenyl)thiomorpholine hydrochloride | 1185040-16-7 | Moderate | Low |
| 2-(4-Aminophenyl)thiomorpholine hydrochloride | 1803592-71-3 | Significant | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)thiomorpholine hydrochloride, and what critical reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiomorpholine derivatives are often synthesized via ring-closing reactions using thiol-containing precursors and catalytic acid/base conditions. A key step includes introducing the 4-methoxyphenyl group via Friedel-Crafts alkylation or coupling reactions. Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical for regioselectivity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures >95% purity .
Q. How is the structural integrity of this compound validated in research settings?
- Methodology : Characterization employs:
- NMR : H and C NMR to confirm the thiomorpholine ring and methoxyphenyl substituent (e.g., methoxy proton resonance at ~3.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNOS).
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt form .
Q. What stability considerations are essential for storing and handling this compound in aqueous and non-aqueous systems?
- Methodology : Stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure show:
- Aqueous Solutions : Hydrolysis risk at extreme pH; use buffered solutions (pH 6–8) for short-term storage.
- Solid State : Stable under inert atmosphere (argon) at −20°C for >12 months. Degradation products (e.g., oxidized sulfur species) are monitored via HPLC .
Advanced Research Questions
Q. What experimental strategies address conflicting reports on the compound’s activity in calcium channel modulation?
- Methodology : Discrepancies arise from assay conditions (e.g., cell type, calcium dye sensitivity). To resolve:
- Standardized Assays : Use HEK293 cells transfected with TRPC channels and Fura-2 AM calcium imaging.
- Control Variables : Pre-incubate with SKF-96365 (TRPC inhibitor, 10 µM) to isolate target effects .
- Dose-Response Curves : EC/IC values under standardized protocols reduce variability .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution techniques are recommended?
- Methodology : The compound’s thiomorpholine ring may exhibit stereoisomerism.
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Pharmacological Profiling : Compare racemic mixtures vs. resolved enantiomers in receptor-binding assays (e.g., serotonin transporter inhibition) to identify active isomers .
Q. What computational approaches predict the compound’s binding affinity to neurological targets like the σ-1 receptor?
- Methodology :
- Docking Simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 5HK1 for σ-1) to map ligand-receptor interactions.
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethoxy) on binding energy .
Methodological Notes
- Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) to confirm target specificity .
- Stereochemical Controls : Always report enantiomeric ratios in pharmacological studies to avoid misinterpretation of efficacy or toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
